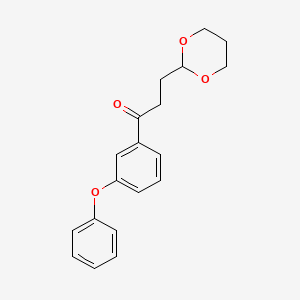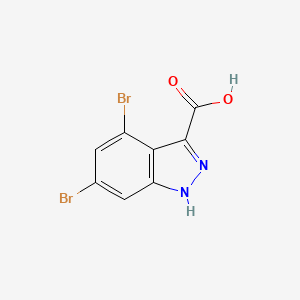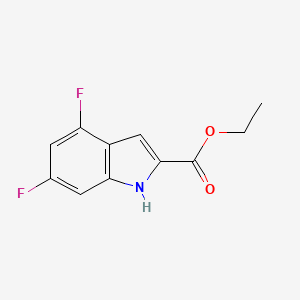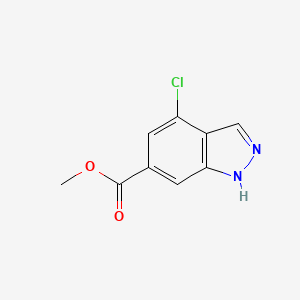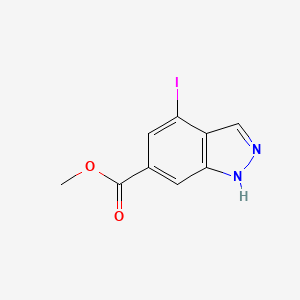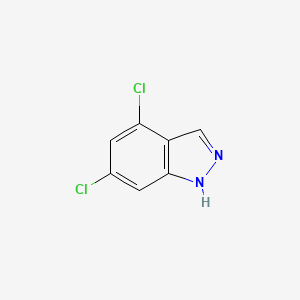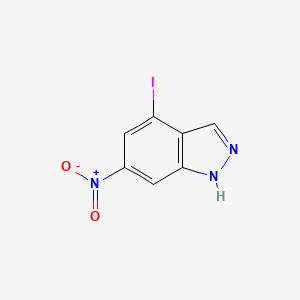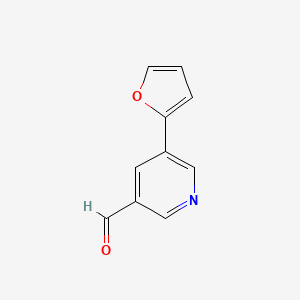
5-(フラン-2-イル)ニコチナルデヒド
説明
5-(Furan-2-yl)nicotinaldehyde is a chemical compound with the molecular formula C10H7NO2 . It is a derivative of furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of furan derivatives has been reported in various studies. For instance, a protocol for the one-step synthesis of a similar compound, furan-2-carbaldehyde, in quantitative yield using adapted Vilsmeier conditions has been described . The product was characterized by 1H-,2H-,13C-NMR-, as well as IR and Raman spectroscopy .Molecular Structure Analysis
The molecular structure of 5-(Furan-2-yl)nicotinaldehyde can be analyzed using various spectroscopic techniques. For instance, FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques have been used to characterize and analyze furan derivatives .Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For example, the hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl has been reported, which allows for stable bio-orthogonal proximity-induced ligation .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Furan-2-yl)nicotinaldehyde can be inferred from similar furan derivatives. For instance, furan (C4H4O) is a volatile, heterocyclic, and carcinogenic chemical compound occurring in a wide range of thermally processed foods .科学的研究の応用
抗菌剤
フラン環は、特にその抗菌特性のために、医薬品化学において重要な構成要素です。「5-(フラン-2-イル)ニコチナルデヒド」のような化合物は、さまざまな細菌株に対する有効性について研究されています。 例えば、フラン誘導体は、グラム陽性菌とグラム陰性菌の両方に対して活性を示しており、これは、微生物の耐性に対する懸念が高まっていることを考えると重要です .
新規フラン誘導体の合成
研究者は、「5-(フラン-2-イル)ニコチナルデヒド」を新規フラン誘導体の合成に使用してきました。これらの誘導体は、抗菌活性の研究を含むさまざまな目的のために設計および合成されてきました。 フラン化合物の汎用性により、幅広い構造反応が可能になり、有機化学および医薬品化学において幅広い可能性を提供します .
フラン系薬物開発
薬物分子にフラン環を組み込むことで、優れた治療効果を持つ薬物が開発されました。 “5-(フラン-2-イル)ニコチナルデヒド”は、抗潰瘍、利尿、筋弛緩、抗炎症作用など、さまざまな生物学的および薬理学的特性を持つ薬物の合成の前駆体となりえます .
バイオマスから化学物質への変換
フラン誘導体は、バイオマスを貴重な化学物質に変換する上で不可欠です。「5-(フラン-2-イル)ニコチナルデヒド」は、フルフラールや5-ヒドロキシメチルフルフラールなど、バイオマスから直接得られるフラン系プラットフォーム化学物質(FPC)の製造において役割を果たす可能性があります。 これらのFPCは、燃料やプラスチックを超えた幅広い化合物を持続可能に生産するために不可欠です .
分子モデリングと密度汎関数理論
化合物「5-(フラン-2-イル)ニコチナルデヒド」は、計算化学においても重要です。分子モデリングと密度汎関数理論を使用して、フラン誘導体の電子構造と特性を理解するために使用できます。 この理解は、反応性を予測し、必要な特性を持つ新しい化合物を設計するために不可欠です .
抗菌薬の発見
新しい抗菌化合物の緊急の必要性から、「5-(フラン-2-イル)ニコチナルデヒド」は、新しい薬物を開発するための足場として研究されてきました。 そのフランコアは、多剤耐性感染症の治療に不可欠な、異なる作用機序を持つ化合物を生成するために改変できます .
キラルフラン合成
キラルフランの合成は、「5-(フラン-2-イル)ニコチナルデヒド」が適用できるもう1つの分野です。 キラル化合物は、医薬品において重要な意味を持ち、フラン誘導体から合成する能力は、医薬品開発と生物活性分子の合成のための新しい道を切り開きます .
薬理学的研究
「5-(フラン-2-イル)ニコチナルデヒド」を含むフラン誘導体は、幅広い薬理学的活性で知られています。抗うつ薬、抗不安薬、抗パーキンソン病薬、抗緑内障薬、降圧薬、抗老化薬、抗がん剤に関する研究で使用されてきました。 この幅広い活動により、新しい治療薬を発見するための薬理学的研究において貴重な存在となります .
作用機序
- Impact on Bioavailability : Factors affecting FNA’s bioavailability include solubility, metabolism, and protein binding .
- Cellular effects of FNA are not fully elucidated. However, its diverse pharmacological properties (including antibacterial, anti-inflammatory, and anticancer potential) suggest intricate interactions with cellular components .
Pharmacokinetics
Result of Action
将来の方向性
The use of furan derivatives is an important branch of green and sustainable chemistry. They have the potential to be applied to biologically relevant molecules or environments . The synthesis of C6-furanics inside living cells using natural metabolism, as well as further transformations to a variety of functionalized products, is a novel opportunity .
生化学分析
Biochemical Properties
5-(Furan-2-yl)nicotinaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity by interacting with bacterial enzymes and disrupting their normal function . Additionally, 5-(Furan-2-yl)nicotinaldehyde can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular processes .
Cellular Effects
The effects of 5-(Furan-2-yl)nicotinaldehyde on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes . Furthermore, 5-(Furan-2-yl)nicotinaldehyde can alter the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-(Furan-2-yl)nicotinaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of protein tyrosine kinases, which play a critical role in cell signaling and growth . Additionally, 5-(Furan-2-yl)nicotinaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Furan-2-yl)nicotinaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-(Furan-2-yl)nicotinaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 5-(Furan-2-yl)nicotinaldehyde has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-(Furan-2-yl)nicotinaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antibacterial and anticancer activities . At high doses, 5-(Furan-2-yl)nicotinaldehyde can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
5-(Furan-2-yl)nicotinaldehyde is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of enzymes involved in the glycolytic pathway, leading to a decrease in ATP production and an increase in reactive oxygen species . Additionally, 5-(Furan-2-yl)nicotinaldehyde can affect the levels of key metabolites, such as glucose and lactate .
Transport and Distribution
The transport and distribution of 5-(Furan-2-yl)nicotinaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 5-(Furan-2-yl)nicotinaldehyde can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 5-(Furan-2-yl)nicotinaldehyde within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 5-(Furan-2-yl)nicotinaldehyde is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 5-(Furan-2-yl)nicotinaldehyde has been shown to localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, the compound can be found in the nucleus, where it can modulate gene expression and cell signaling pathways .
特性
IUPAC Name |
5-(furan-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-8-4-9(6-11-5-8)10-2-1-3-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNONBSKOMTGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646983 | |
| Record name | 5-(Furan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887973-61-7 | |
| Record name | 5-(2-Furanyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Furan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





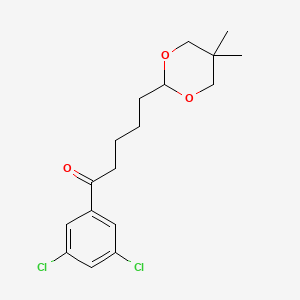

![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)
